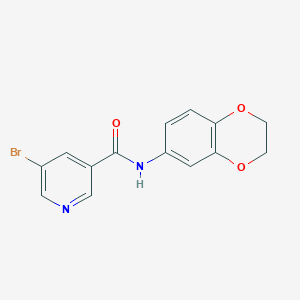
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide is a useful research compound. Its molecular formula is C14H11BrN2O3 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.99530 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Receptor Affinity Studies
The compound 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide belongs to a class of nicotinamide derivatives, some of which have been studied for their binding affinities to receptors like 5-HT3 and dopamine D2. For instance, similar nicotinamide derivatives have shown potent affinities for both receptors, indicating potential applications in neurological research and drug development (Hirokawa et al., 1998).
2. Antimicrobial Screening
Nicotinamide analogs have been explored for their antimicrobial properties. Compounds with structures similar to this compound were tested against various bacteria and fungi, showing potential as antimicrobial agents. This highlights the compound's relevance in the development of new antibiotics and antifungal medications (Patel & Shaikh, 2010).
3. Antiprotozoal Activity
Some nicotinamide derivatives have demonstrated significant activity against protozoal infections like Trypanosoma and Plasmodium species, suggesting the potential use of this compound in developing antiprotozoal drugs (Ismail et al., 2003).
4. Cancer Research and Therapy
Nicotinamide derivatives have been involved in cancer research, particularly as inhibitors of specific enzymes or as part of chemopreventive strategies. Their mechanism includes affecting cellular metabolism and enzyme inhibition, which can be critical in cancer therapy (Jäger et al., 2002), (Galbraith et al., 2019).
5. Enzyme Inhibition Studies
Research has shown that nicotinamide derivatives can be potent enzyme inhibitors. This property is crucial for understanding various biochemical pathways and developing drugs targeting specific enzymes (Kabat et al., 1987).
6. Synthesis and Characterization
Studies on the synthesis and characteristics of compounds related to this compound provide valuable information on their chemical properties, which is essential for their application in various fields of research (Qi-fan, 2010).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s worth noting that sulfonamides, which this compound is a part of, are known for their broad spectrum anti-bacterial action . They are also reported to display excellent inhibition properties against carbonic anhydrase .
Propriétés
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-9(7-16-8-10)14(18)17-11-1-2-12-13(6-11)20-4-3-19-12/h1-2,5-8H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXVSRZYCDAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
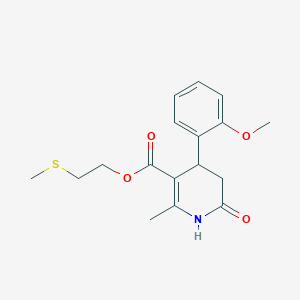
![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)
![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)
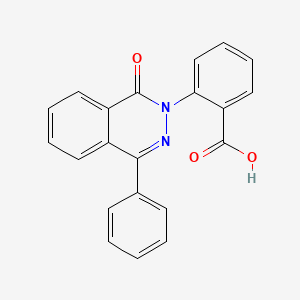
![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
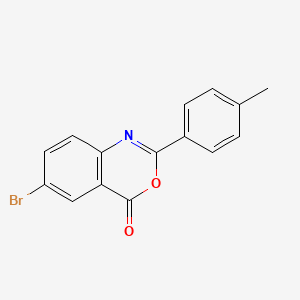
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
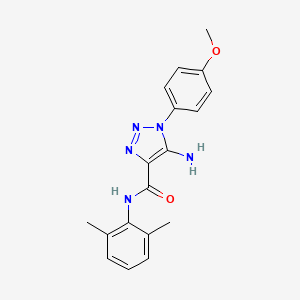
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
